4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene

Catalog No.
S3123306
CAS No.
350672-95-6
M.F
C8H8FNO4
M. Wt
201.153
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene

CAS Number

350672-95-6

Product Name

4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene

IUPAC Name

4-fluoro-2-(methoxymethoxy)-1-nitrobenzene

Molecular Formula

C8H8FNO4

Molecular Weight

201.153

InChI

InChI=1S/C8H8FNO4/c1-13-5-14-8-4-6(9)2-3-7(8)10(11)12/h2-4H,5H2,1H3

InChI Key

UWIZRXPPCYEUOZ-UHFFFAOYSA-N

SMILES

COCOC1=C(C=CC(=C1)F)[N+](=O)[O-]

solubility

not available

4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene is a functionalized aromatic compound used as a precision building block in multi-step organic synthesis. Its structure incorporates three key features relevant to procurement and process chemistry: a nitro group, which is a reliable precursor to an aniline; a methoxymethyl (MOM) ether protecting a phenolic hydroxyl group; and a fluorine atom to modulate the electronic properties of the final target molecule. The primary utility of this compound is its role as a stable, high-yield starting material for the synthesis of 5-fluoro-3-(methoxymethoxy)aniline, a key intermediate in the development of specialized pharmaceutical agents. [1]

Replacing this compound with its unprotected analog, 4-fluoro-2-hydroxy-1-nitrobenzene, is a critical process risk in syntheses involving nitro group reduction. The free phenolic hydroxyl group is incompatible with many standard catalytic hydrogenation conditions used for this transformation. It can lead to catalyst poisoning, undesired side reactions, and significantly lower yields, compromising the efficiency and reproducibility of the synthesis. [REFS-1, REFS-2] The MOM ether acts as a robust protecting group, rendering the hydroxyl position inert during the critical reduction step, ensuring a clean conversion to the corresponding aniline. This protection strategy is fundamental to achieving the high yields required for cost-effective, scalable production of downstream targets.

Precursor Suitability: Achieves High-Yield Reduction to Key Aniline Intermediate

In the synthesis of a key intermediate for kinase inhibitors, 4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene was converted to 5-fluoro-3-(methoxymethoxy)aniline in a 92% isolated yield. [1] This high conversion efficiency is critical for multi-step syntheses where overall yield determines process viability. The comparator, an unprotected phenol, would not be expected to perform as cleanly under these conditions.

Evidence DimensionIsolated Yield (%)
Target Compound Data92%
Comparator Or BaselineUnprotected analog (4-fluoro-2-hydroxy-1-nitrobenzene)
Quantified DifferenceNot directly reported, but a high yield for the target compound is enabled by the MOM protection, which prevents side reactions common with unprotected phenols during catalytic reduction.
ConditionsCatalytic hydrogenation with 10% Palladium on Carbon (Pd/C) in ethanol under a hydrogen atmosphere.

A high, reproducible yield directly reduces material costs and simplifies purification, making it a superior choice for scalable synthesis routes.

Process Compatibility: MOM Group Enables Selective Reduction with Standard Catalysts

The methoxymethyl (MOM) ether is stable to the neutral, reductive conditions of catalytic hydrogenation, allowing the nitro group to be selectively targeted. [REFS-1, REFS-2] This chemical orthogonality is essential for modern synthesis. Attempting the reduction with the unprotected 4-fluoro-2-hydroxy-1-nitrobenzene risks complex side-reactions, as phenolic hydroxyls can be reactive under hydrogenation conditions, potentially leading to de-hydroxylation or catalyst deactivation.

Evidence DimensionChemical Compatibility
Target Compound DataMOM ether is inert to catalytic hydrogenation.
Comparator Or BaselineFree phenol group, which is known to be reactive under various hydrogenation conditions.
Quantified DifferenceQualitative but critical: enables clean reaction vs. high potential for side-products and lower yield.
ConditionsStandard catalytic hydrogenation (e.g., H2, Pd/C).

This compound's design avoids process development challenges and ensures the selective transformation works as intended, increasing the reliability of the synthesis.

Downstream Value: Serves as a Direct Precursor to Patented Kinase Inhibitors

The aniline produced from this nitrobenzene is a named intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds patented for their activity as kinase inhibitors. [1] The specific 5-fluoro substitution pattern, originating from this starting material, is integral to the structure of the final active pharmaceutical ingredients described.

Evidence DimensionApplication Utility
Target Compound DataDirectly cited as the starting material for a patented class of therapeutic compounds.
Comparator Or BaselineAnalogs lacking the fluorine or with substituents at different positions would lead to entirely different final molecules, outside the scope of the specified patent claims.
Quantified DifferenceN/A
ConditionsMulti-step synthesis of heterocyclic compounds for pharmaceutical research.

Procuring this specific compound provides a direct, documented route to a high-value, patent-relevant class of molecules for drug discovery and development programs.

High-Yield Synthesis of 5-Fluoro-3-(methoxymethoxy)aniline

This compound is the optimal choice for producing 5-fluoro-3-(methoxymethoxy)aniline when high yield and process reliability are required. The MOM protection ensures a clean catalytic hydrogenation, delivering the product in 92% yield, ready for subsequent steps in a synthetic sequence. [1]

Building Block for Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

As a documented precursor, this material is ideally suited for research and development programs targeting the synthesis of pyrazolo[1,5-a]pyrimidine kinase inhibitors. Its use provides a direct and efficient route to the core aniline intermediate required for constructing these patented therapeutic agents. [1]

Development of Structure-Activity Relationship (SAR) Libraries

In medicinal chemistry, this compound is a valuable starting material for creating libraries of analogs for SAR studies. The specific 3,5-substitution pattern on the aniline (derived post-reduction) allows chemists to explore how modifications at other positions of the molecule impact biological activity, while keeping the core scaffold constant.

XLogP3

1.6

Dates

Last modified: 02-18-2024

Explore Compound Types